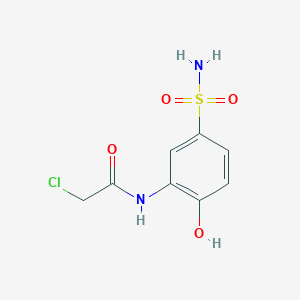

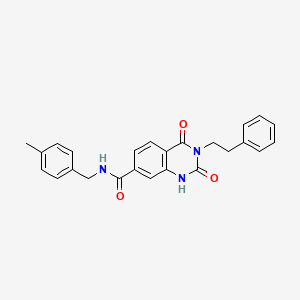

2-chloro-N-(2-hydroxy-5-sulfamoylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-chloro-N-(2-hydroxy-5-sulfamoylphenyl)acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds that have been studied for their potential biological activities. Although the exact compound is not directly mentioned in the provided papers, similar compounds with related structures have been synthesized and characterized, suggesting that the compound may share some of the chemical and physical properties as well as biological activities with these analogs.

Synthesis Analysis

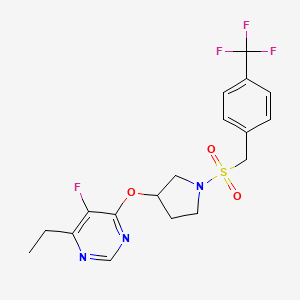

The synthesis of related compounds involves multi-step reactions starting from various substituted or unsubstituted aromatic organic acids, which are converted into corresponding esters, hydrazides, and then further into target compounds such as oxadiazole-thiols and acetamides . For instance, the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide was achieved by stirring the oxadiazole-thiols with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide in the presence of N,N-dimethyl formamide (DMF) and sodium hydride (NaH) . Similar methodologies could potentially be adapted for the synthesis of "this compound."

Molecular Structure Analysis

The molecular structure of related acetamides has been studied using various spectroscopic techniques such as NMR, IR, and mass spectrometry . For example, the structure of 2-hydroxy-N-methyl-N-phenyl-acetamide was confirmed through IR and MS spectroscopy, and the characteristic peaks were assigned . Additionally, X-ray crystallography has been used to determine the molecular structure of certain substituted N-(2-hydroxyphenyl)acetamides, providing insights into the intramolecular hydrogen bonding and electronic behavior .

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in various reactions. For instance, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic compounds, which can further undergo hydrolysis to form silanols . These reactions indicate that the hydroxy and acetamide functional groups in these molecules are reactive sites that can participate in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been inferred from their synthesis and structural characterization. The polarity and conformational preferences of certain acetamides have been studied using the dipole moment method and quantum chemical calculations, revealing the existence of preferred conformers and equilibrium mixtures of conformers . The solubility, stability, and reactivity of these compounds are likely influenced by their molecular structure and the presence of specific functional groups.

Wissenschaftliche Forschungsanwendungen

Cytotoxic Activities

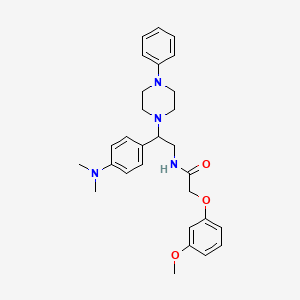

A study explored the cytotoxic activity of sulfonamide derivatives synthesized from 2-chloro-N-(4-sulfamoylphenyl)acetamides, targeting breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. One compound exhibited potent activity against breast cancer cell lines, indicating the potential for cancer treatment applications (Ghorab et al., 2015).

Environmental Impact Assessment

The presence and degradation of chloroacetamide herbicides, including acetochlor derivatives, in environmental samples were assessed to understand their impact. These studies provide insights into the persistence and breakdown of these compounds in various ecosystems, highlighting the importance of monitoring and managing environmental pollution (Kolpin et al., 1996); (Rodríguez-Cruz & Lacorte, 2005).

Antimicrobial Properties

Research into the preparation and characterization of new azo complexes derived from N-(4-hydroxyphenyl)acetamide showed antimicrobial activity against various pathogens, indicating potential for the development of new antimicrobial agents (Fahad, 2017).

Chemical Synthesis Methodologies

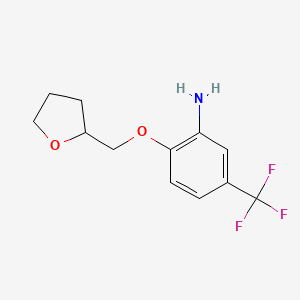

Studies have been conducted on the chemoselective acetylation of 2-aminophenol using immobilized lipase, demonstrating an efficient pathway to synthesize N-(2-hydroxyphenyl)acetamide, which is crucial for the natural synthesis of antimalarial drugs (Magadum & Yadav, 2018).

Wirkmechanismus

Target of Action

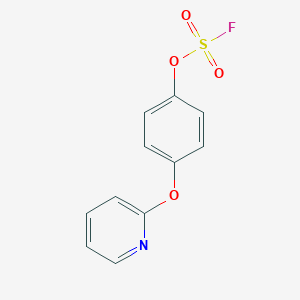

The primary target of 2-chloro-N-(2-hydroxy-5-sulfamoylphenyl)acetamide is carbonic anhydrase IX (CA IX) . CA IX is overexpressed in many solid tumors and plays a significant role in tumor cell proliferation and survival .

Mode of Action

The compound interacts with its target, CA IX, by inhibiting its activity . This inhibition disrupts the normal functioning of the enzyme, leading to a decrease in tumor cell proliferation .

Biochemical Pathways

The inhibition of CA IX affects the biochemical pathways related to cell proliferation and survival . Specifically, it disrupts the process of anaerobic glycolysis, which is upregulated in tumor cells . This disruption can lead to a decrease in tumor growth and survival .

Result of Action

The inhibition of CA IX by this compound leads to a decrease in tumor cell proliferation and survival . This can result in a reduction in tumor size and potentially improve the prognosis for patients with solid tumors .

Eigenschaften

IUPAC Name |

2-chloro-N-(2-hydroxy-5-sulfamoylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O4S/c9-4-8(13)11-6-3-5(16(10,14)15)1-2-7(6)12/h1-3,12H,4H2,(H,11,13)(H2,10,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPDQPVXCXFYQIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)NC(=O)CCl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-tert-butyl-8-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B3008520.png)

![3-Cyclopropyl-5-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B3008522.png)

![[1-benzyl-2-(benzylsulfanyl)-1H-imidazol-5-yl]methanol](/img/structure/B3008523.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide](/img/structure/B3008527.png)

![2-(2-chloro-6-fluorophenyl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B3008532.png)